Levofloxacin sodium

Description

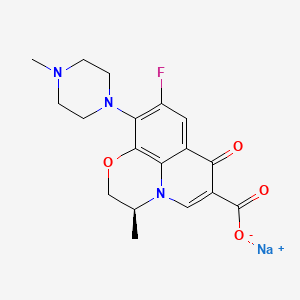

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

872606-49-0 |

|---|---|

Molecular Formula |

C18H19FN3NaO4 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

sodium (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C18H20FN3O4.Na/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);/q;+1/p-1/t10-;/m0./s1 |

InChI Key |

NCGMIBYQHQSCGQ-PPHPATTJSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levofloxacin sodium; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Levofloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity through a well-defined mechanism centered on the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. By targeting the fundamental processes of DNA replication and chromosome segregation, levofloxacin induces catastrophic DNA damage, leading to rapid cell death. This technical guide provides a comprehensive examination of the molecular interactions, biochemical consequences, and cellular responses integral to levofloxacin's mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key pathways to facilitate a deeper understanding for research and drug development applications.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

Levofloxacin's antibacterial efficacy stems from its ability to dually target and inhibit bacterial type II topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents.[1][2]

-

DNA Gyrase (GyrA and GyrB subunits): Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA.[3][4] This process is vital for relieving the torsional stress that arises during the unwinding of the DNA helix by helicase at the replication fork, thereby allowing DNA replication and transcription to proceed.[5]

-

Topoisomerase IV (ParC and ParE subunits): Predominantly the primary target in Gram-positive bacteria, topoisomerase IV is essential for the decatenation, or unlinking, of newly replicated daughter chromosomes following a round of DNA replication.[5][6] Its action ensures the proper segregation of chromosomal DNA into the two daughter cells during cell division.[3]

Core Mechanism of Inhibition: The Ternary Complex

Levofloxacin does not bind to the enzymes in their free state but rather targets the transient enzyme-DNA complex. This interaction leads to the formation of a stable ternary complex, which is the cornerstone of its bactericidal action.[5]

-

Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to the DNA and creates a transient double-strand break in one DNA segment. The enzyme remains covalently attached to the 5' ends of the broken DNA via a phosphotyrosine bond.

-

Levofloxacin Intercalation: Levofloxacin then intercalates into the cleaved DNA at the site of the break.[7] It interacts with both the enzyme, particularly amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA or ParC subunit, and the single-stranded DNA exposed by the cleavage.[4] Key residues such as Ser83 and Asp87 in E. coli GyrA are critical for this binding.[1][4]

-

Stabilization of the Cleavage Complex: The presence of levofloxacin "poisons" the enzyme by preventing the re-ligation of the broken DNA strands.[1] This traps the topoisomerase in its cleavage-competent state, resulting in a stable levofloxacin-enzyme-DNA ternary complex. This complex acts as a physical roadblock to the progression of replication forks and transcription machinery.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. inspiralis.com [inspiralis.com]

- 3. Impact of recA on Levofloxacin Exposure-Related Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Levofloxacin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models. The data presented is crucial for understanding the drug's behavior in vivo, predicting its efficacy and safety, and designing further non-clinical and clinical studies.

Executive Summary

Levofloxacin exhibits favorable pharmacokinetic properties across a range of preclinical species, including rats, rabbits, dogs, and mice. It is generally characterized by rapid absorption, wide tissue distribution, and a moderate to long elimination half-life. This guide summarizes key pharmacokinetic parameters and tissue penetration data from multiple studies, offering a comparative analysis across different models and administration routes. Detailed experimental protocols and analytical methodologies are also provided to aid in the replication and design of future research.

Pharmacokinetic Parameters of Levofloxacin in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of levofloxacin observed in various preclinical studies. These parameters are essential for assessing the systemic exposure and disposition of the drug.

Table 1: Pharmacokinetic Parameters of Levofloxacin in Rats

| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Intravenous | 7 | - | - | 6.4 (unbound) | - | [1] |

| Intravenous | 50 | 23.57 | 0.083 | - | 2.38 | [2] |

| Intraperitoneal | 7.5 | - | - | - | 17.09 | [3] |

Table 2: Pharmacokinetic Parameters of Levofloxacin in Rabbits

| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (mg·h/L) | t½ (h) | Reference |

| Intravenous | 5 | - | - | 9.03 | 2.06 | [4][5] |

| Intramuscular | 5 | 3.33 | - | 9.07 | - | [4][5] |

| Subcutaneous | 5 | 2.91 | - | 9.28 | - | [4][5] |

Table 3: Pharmacokinetic Parameters of Levofloxacin in Dogs

| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| Intravenous | 2.5 | - | - | - | 7.85 | - | [6][7] |

| Oral | 5 | - | 1.82 | - | - | 60.94 | [6][7] |

| Subcutaneous | 5 | - | 2.82 | - | - | 79.90 | [6][7] |

| Oral | 23.7 | 15.5 | - | - | 5.84 | 104 | [8] |

| Intravenous | 15 | - | - | - | 6.23 | - | [8] |

Table 4: Pharmacokinetic Parameters of Levofloxacin in Mice

| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | Reference |

| Oral (q12h) | 250 | - | - | 167.9 (AUC/MIC ratio) | [9] |

| Oral (q12h) | 500 | - | - | 281.2 (AUC/MIC ratio) | [9] |

Tissue Distribution of Levofloxacin

Levofloxacin demonstrates extensive penetration into various tissues, a key factor for its efficacy in treating infections at different sites.[10] Tissue concentrations are often higher than corresponding plasma levels.

Table 5: Tissue Distribution of Levofloxacin in Various Preclinical Models

| Animal Model | Tissues Studied | Key Findings | Reference |

| Rats | Prostate, Muscle, Lung | Unbound prostate tissue concentrations were 78% of unbound plasma levels.[1] Steady-state tissue-to-blood unbound drug concentration ratios were approximately 1.0 in muscle and 1.06 in lungs, suggesting passive distribution.[11] Predicted high concentrations in heart, liver, kidney, spleen, muscle, and skin with tissue-to-plasma ratios between 1.9 and 2.3 in abdominal viscera.[2] | |

| Rabbits | Ocular Tissues | Significant enrichment and prolonged retention in pigmented ocular tissues (choroid, ciliary body, iris) compared to non-pigmented tissues.[12] | |

| Geese | Muscle, Heart, Liver, Kidney, Lung | Highest drug residues were observed at 6 hours post-administration, with the liver and kidney showing the highest concentrations.[13] | |

| Dogs | Soft Tissue, Bone, Bile | Levofloxacin penetrates well into these tissues.[14] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies. Below are representative protocols derived from the cited literature.

Animal Models and Dosing

-

Rats: Male Wistar rats are commonly used.[15][16] For intravenous administration, levofloxacin is often administered as a bolus dose, for example, 7 mg/kg.[1] For oral studies in mice, doses of 250 and 500 mg/kg have been administered every 12 hours.[9]

-

Rabbits: New Zealand White (albino) and Dutch Belted (pigmented) rabbits have been used for ocular pharmacokinetic studies.[12] For systemic pharmacokinetics, a single dose of 5 mg/kg has been administered via intravenous, intramuscular, and subcutaneous routes in a crossover design.[4][5]

-

Dogs: Healthy adult Beagles are a common model.[8] Crossover study designs are frequently employed, with intravenous doses around 2.5-15 mg/kg and oral doses ranging from 5-25 mg/kg.[6][7][8]

Sample Collection

-

Blood/Plasma: Blood samples are typically collected at predetermined time points post-dosing via methods appropriate for the species, such as tail vein sampling in rats or cephalic vein catheterization in dogs. Plasma is separated by centrifugation.

-

Tissues: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest are then harvested, weighed, and homogenized for analysis.[13]

-

Microdialysis: This technique has been used to measure unbound levofloxacin concentrations in the interstitial fluid of tissues like muscle, lung, and prostate in rats.[11][15] Microdialysis probes are inserted into the target tissue and perfused at a slow flow rate, and the dialysate is collected for analysis.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is a widely used method for quantifying levofloxacin in biological matrices.[11][13][14][15] Sample preparation often involves protein precipitation followed by centrifugation.[14] The mobile phase composition and column type are optimized for the separation of levofloxacin from endogenous components.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the determination of levofloxacin concentrations, particularly in complex matrices or when low concentrations are expected.[12]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical experimental workflows in preclinical pharmacokinetic studies of levofloxacin.

Caption: A typical workflow for a preclinical pharmacokinetic study of levofloxacin.

Caption: Workflow for a microdialysis study to determine unbound levofloxacin concentrations.

Conclusion

The preclinical pharmacokinetic profile of levofloxacin is well-characterized, demonstrating properties that are consistent with its broad-spectrum efficacy. The data summarized in this guide, including pharmacokinetic parameters, tissue distribution, and detailed experimental methodologies, provide a valuable resource for researchers in the field of drug development. The extensive tissue penetration of levofloxacin, particularly into sites of infection, underscores its clinical utility. Future preclinical studies could further explore the impact of disease models on levofloxacin pharmacokinetics and investigate potential drug-drug interactions.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Prediction of the pharmacokinetics and tissue distribution of levofloxacin in humans based on an extrapolated PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Pharmacokinetic profiles of levofloxacin after intravenous, intramuscular and subcutaneous administration to rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of levofloxacin after single intravenous, oral and subcutaneous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Levofloxacin pharmacokinetics and tissue residue concentrations after oral administration in Bilgorajska geese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An HPLC assay and a microbiological assay to determine levofloxacin in soft tissue, bone, bile and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. jetir.org [jetir.org]

In-Vitro Susceptibility of Bacterial Strains to Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, levofloxacin effectively halts bacterial cell division and leads to cell death. This technical guide provides an in-depth overview of the in-vitro susceptibility of various bacterial strains to levofloxacin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.

Data Presentation: Quantitative Susceptibility Data

The in-vitro activity of levofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates) values for levofloxacin against a variety of clinically relevant bacterial strains.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | - | - | 0.12 - 0.25 | - |

| Staphylococcus aureus (Methicillin-resistant) | - | >4 | - | >4 |

| Streptococcus pneumoniae | - | - | 0.5 | 2 |

| Enterococcus faecalis | - | - | - | >4 |

| Enterococcus faecium | 19 | - | - | - |

| Streptococcus pyogenes | - | - | 0.5 | - |

| Coagulase-negative staphylococci | - | - | - | - |

Data compiled from multiple sources.[1][2][3][5][6]

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | 0.006 - 32 | <0.5 | - |

| Klebsiella pneumoniae | - | - | <0.5 | - |

| Pseudomonas aeruginosa | 334 | - | 0.5 - 1 | >32 |

| Haemophilus influenzae | - | - | - | - |

| Enterobacter cloacae | - | - | <0.5 | - |

| Serratia spp. | - | - | - | - |

| Acinetobacter spp. | - | - | ≤0.03 - 1 | - |

| Providencia rettgeri | - | - | 2 | - |

| Providencia stuartii | - | - | 1 | - |

Data compiled from multiple sources.[3][5][7]

Experimental Protocols

The determination of in-vitro susceptibility to levofloxacin is primarily conducted using standardized methods such as broth microdilution and disk diffusion, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent.[8][9][10]

1. Preparation of Levofloxacin Dilutions:

-

A stock solution of levofloxacin is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations should span the expected MIC range of the test organisms.

2. Inoculum Preparation:

-

Bacterial colonies are picked from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well containing the serially diluted levofloxacin is inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is read as the lowest concentration of levofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility.[11][12][13]

1. Inoculum Preparation:

-

A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to the 0.5 McFarland turbidity standard.

2. Inoculation of Agar Plate:

-

A sterile cotton swab is dipped into the adjusted inoculum, and excess fluid is removed by pressing the swab against the inside of the tube.

-

The swab is used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

3. Application of Levofloxacin Disks:

-

A paper disk impregnated with a standard amount of levofloxacin (typically 5 µg) is placed on the surface of the inoculated agar using sterile forceps or a dispenser.

-

The disk is gently pressed down to ensure complete contact with the agar.

4. Incubation:

-

The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.

5. Interpretation of Results:

-

After incubation, the diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.

-

The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established interpretive criteria from CLSI.

Mandatory Visualization

Signaling Pathway: Levofloxacin Mechanism of Action

Caption: Mechanism of action of Levofloxacin in a bacterial cell.

Experimental Workflow: Broth Microdilution

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Experimental Workflow: Disk Diffusion

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Testing.

References

- 1. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, open, multicenter clinical study on the short course of intravenous infusion of 750 mg of levofloxacin and the sequential standard course of intravenous infusion/oral administration of 500 mg of levofloxacin for treatment of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Italian Survey on Comparative Levofloxacin Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. goldbio.com [goldbio.com]

- 11. asm.org [asm.org]

- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

Investigating the Broad-Spectrum Activity of Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent, broad-spectrum bactericidal activity against a wide array of Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4] This targeted action leads to strand breakage in bacterial DNA and ultimately cell death.[4] This technical guide provides an in-depth analysis of Levofloxacin's antimicrobial spectrum, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of its molecular mechanism and associated laboratory workflows.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[5] However, this is a generalization, and the drug interacts with both enzymes in many bacterial species.

These enzymes are crucial for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of replication.[1][4] Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, allowing for proper cell division.[3][4]

Levofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[4] This leads to the accumulation of double-stranded DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[4]

Antimicrobial Spectrum and Efficacy

Levofloxacin demonstrates a broad spectrum of activity, encompassing a wide range of clinically significant pathogens.

Gram-Positive Bacteria

Levofloxacin is effective against many Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis.[6]

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1 |

| Streptococcus pneumoniae | 1 | 1 |

| Enterococcus faecalis | 1 | 2 |

| Streptococcus pyogenes | 0.5 | 1 |

| Staphylococcus epidermidis (methicillin-susceptible) | 0.5 | 1 |

Table 1: Levofloxacin MIC data for selected Gram-Positive Bacteria. Data compiled from multiple sources. Note: MIC values can vary based on geographic location and testing methodology.

Gram-Negative Bacteria

The drug is also highly active against a majority of Gram-negative bacteria, such as Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Moraxella catarrhalis, Proteus mirabilis, and Pseudomonas aeruginosa.[7]

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | ≤0.25 | 0.5 |

| Haemophilus influenzae | ≤0.06 | ≤0.06 |

| Klebsiella pneumoniae | ≤0.25 | 0.5 |

| Moraxella catarrhalis | ≤0.06 | ≤0.06 |

| Proteus mirabilis | ≤0.25 | 0.5 |

| Pseudomonas aeruginosa | 1 | 4 |

| Enterobacter cloacae | ≤0.25 | 1 |

| Serratia marcescens | 1 | 2 |

Table 2: Levofloxacin MIC data for selected Gram-Negative Bacteria. Data compiled from multiple sources. Note: MIC values can vary based on geographic location and testing methodology.

Atypical Bacteria

Levofloxacin is effective against atypical pathogens, which lack a cell wall and are intrinsically resistant to many other classes of antibiotics. This includes Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[8][9][10]

| Organism | MIC Range (μg/mL) |

| Chlamydophila pneumoniae | 0.25 - 1 |

| Mycoplasma pneumoniae | 0.12 - 1 |

| Legionella pneumophila | ≤0.06 - 0.25 |

Table 3: Levofloxacin MIC data for selected Atypical Bacteria. Data compiled from multiple sources. Note: MIC values can vary based on the specific strain and testing conditions.

Mechanisms of Resistance

Bacterial resistance to Levofloxacin can emerge through several mechanisms, primarily:

-

Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of Levofloxacin to its targets.[11][12][13]

-

Efflux Pumps: Overexpression of efflux pumps can actively transport Levofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.[12][14]

-

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility.[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

-

Preparation of Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin powder in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH followed by pH adjustment) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Levofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Levofloxacin that completely inhibits visible bacterial growth.

References

- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 9. med.stanford.edu [med.stanford.edu]

- 10. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-Kill Assay [bio-protocol.org]

- 12. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 13. researchgate.net [researchgate.net]

- 14. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

The Advent of a Chiral Antibiotic: A Technical Guide to the Historical Development and Discovery of Levofloxacin

Abstract

Levofloxacin, the pure S-(-)-enantiomer of the racemic ofloxacin, stands as a significant milestone in the evolution of fluoroquinolone antibiotics. Its development through a "chiral switch" from its predecessor marked a pivotal moment in optimizing antibacterial therapy, offering enhanced potency and a favorable clinical profile. This technical guide provides an in-depth exploration of the historical journey of levofloxacin, from the foundational discoveries of quinolones to the nuanced stereochemical investigations that led to its isolation and clinical implementation. We will detail the key experimental protocols that defined its efficacy, present its mechanism of action, and summarize the quantitative data that underscore its therapeutic importance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of levofloxacin's origins and scientific underpinnings.

From Quinolone Precursors to a Racemic Breakthrough: The Genesis of Ofloxacin

The story of levofloxacin begins with the broader history of quinolone antibiotics. The first-generation quinolone, nalidixic acid, was discovered in 1962 and exhibited activity primarily against Gram-negative bacteria, though its use was limited to urinary tract infections due to modest potency and rapid resistance development[1][2]. A significant advancement came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, giving rise to the fluoroquinolones[2]. Norfloxacin, patented in 1978, exemplified this new class, demonstrating a much broader spectrum of activity[1][2].

Building on this foundation, scientists at Daiichi Pharmaceutical Co., Ltd. synthesized ofloxacin in the early 1980s[3][4]. Ofloxacin distinguished itself with a unique tricyclic pyridobenzoxazine skeleton, which enhanced its tissue penetration and broadened its antibacterial spectrum to include more Gram-positive organisms compared to norfloxacin[3]. First marketed in Japan in 1985, ofloxacin was a racemic mixture, composed of two enantiomers—the S-(-)-isomer and the R-(+)-isomer—in equal amounts[4][5].

Caption: Logical progression from early quinolones to Levofloxacin.

The Decisive "Chiral Switch": Isolating Levofloxacin

The critical breakthrough in the development of levofloxacin was the recognition that the biological activity of ofloxacin was not equally distributed between its two enantiomers. Researchers discovered that the antibacterial potency resided almost exclusively in the S-(-)-isomer[6][7]. This levorotatory enantiomer, later named levofloxacin, was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its counterpart, the R-(+)-enantiomer (dextrofloxacin)[6][7].

This discovery prompted Daiichi to pursue a "chiral switch"—the redevelopment of a racemic drug as a single, pure enantiomer[8]. The rationale was compelling: isolating the active isomer would increase therapeutic efficacy and could potentially improve the safety profile by eliminating the inactive enantiomer, which might contribute to adverse effects without offering therapeutic benefit. After developing methods for chiral separation, Daiichi patented levofloxacin in 1985 and, following successful clinical trials, it was first approved for medical use in Japan in 1993 under the brand name Cravit[3][8]. U.S. FDA approval followed in 1996[6][7][8].

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[6][7][8][9]. These are both type II topoisomerases that are vital for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and to compact the chromosome into the bacterial cell[6][9]. Inhibition of DNA gyrase by levofloxacin prevents the relaxation of supercoiled DNA, leading to breaks in the DNA strands and halting DNA replication[9].

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the principal target[7][8]. The primary function of this enzyme is to separate the interlinked daughter DNA strands (decatenation) following a round of replication[4][8]. By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated bacterial chromosomes, thereby blocking cell division and leading to cell death[8].

The dual-targeting mechanism of levofloxacin contributes to its broad spectrum of activity and potent bactericidal effects.

Caption: Mechanism of action of Levofloxacin.

Quantitative Data Summary

The development of levofloxacin was supported by extensive quantitative analysis of its pharmacokinetic properties and antibacterial activity.

Table 1: Pharmacokinetic Properties of Levofloxacin

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~99% | [6],[9],[10] |

| Protein Binding | 24% - 38% | [9] |

| Metabolism | <5% (minimal) | [8] |

| Elimination Half-life | 6 - 8 hours | [8],[9],[10] |

| Primary Excretion Route | Renal (~83% unchanged) | [8],[10] |

Table 2: Comparative In Vitro Activity (MIC µg/mL) of Levofloxacin vs. Ofloxacin

| Organism | Levofloxacin | Ofloxacin | Reference(s) |

| Streptococcus pneumoniae | 1.0 | 2.0 | [8],[9] |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [11] |

| Haemophilus influenzae | 0.03 | 0.06 | [9] |

| Escherichia coli | 0.12 | 0.25 | [8] |

| Pseudomonas aeruginosa | 1.0 | 2.0 | [9] |

| (Note: MIC values can vary between studies and strains. These are representative values.) |

Table 3: Timeline of Key Milestones

| Year | Milestone | Reference(s) |

| 1962 | Discovery of Nalidixic Acid | [3],[2] |

| 1978 | Norfloxacin Patented | [2] |

| 1985 | Ofloxacin first marketed in Japan | [4] |

| 1985 | Levofloxacin Patented | [8] |

| 1993 | Levofloxacin first approved in Japan | [8],[3] |

| 1996 | Levofloxacin approved by U.S. FDA | [8],[6],[7] |

Key Experimental Protocols

Synthesis of Levofloxacin

A prevalent method for synthesizing levofloxacin involves the nucleophilic substitution reaction between the chiral pyridobenzoxazine core and N-methylpiperazine.

Objective: To synthesize levofloxacin from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzoxazine-6-carboxylic acid.

Methodology:

-

Reaction Setup: A reaction vessel is charged with (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzoxazine-6-carboxylic acid (1 mole equivalent) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO)[12].

-

Reagent Addition: N-methylpiperazine (approximately 2 mole equivalents) is added to the mixture[12].

-

Heating: The reaction mixture is heated to approximately 80°C and stirred under a condenser[12].

-

Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation: Upon completion, an anti-solvent like isopropyl alcohol is added to the mixture to precipitate the crude levofloxacin product[12].

-

Purification: The crude product is filtered, washed, and dried. Further purification is achieved by recrystallization from a solvent system such as ethanol/water to yield levofloxacin hemihydrate, the stable form used as the active pharmaceutical ingredient (API)[12].

Caption: General workflow for the synthesis of Levofloxacin.

Chiral Separation of Ofloxacin Enantiomers by HPLC

The ability to separate the enantiomers of ofloxacin was fundamental to the development of levofloxacin. Ligand-exchange High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Objective: To separate S-(-)-ofloxacin (levofloxacin) and R-(+)-ofloxacin from a racemic mixture.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Stationary Phase: A conventional C18 reversed-phase column is employed[13][14].

-

Mobile Phase Preparation: The mobile phase is an aqueous-organic mixture, typically consisting of methanol and water[13][14]. A chiral selector complex is formed in situ by adding a chiral ligand (e.g., L-isoleucine or L-phenylalanine) and a metal salt (e.g., copper (II) sulfate) to the mobile phase[5][14]. The pH is adjusted to an optimal range (e.g., 4.5)[5].

-

Sample Injection: A solution of racemic ofloxacin is injected into the system.

-

Elution: The mobile phase is pumped through the column at a constant flow rate (e.g., 0.5-0.8 mL/min)[5][13]. The two enantiomers form transient diastereomeric complexes with the chiral selector, which have different affinities for the stationary phase, leading to different retention times and thus separation.

-

Detection: The separated enantiomers are detected by their UV absorbance as they elute from the column.

Clinical Development and Impact

Clinical trials confirmed the efficacy and safety of levofloxacin for a range of infections. It proved highly effective in treating community-acquired pneumonia, acute bacterial sinusitis, chronic bronchitis exacerbations, skin and soft tissue infections, and urinary tract infections[8][15][16]. Due to its enhanced activity against Streptococcus pneumoniae relative to earlier fluoroquinolones like ciprofloxacin, levofloxacin and subsequent agents became known as "respiratory quinolones"[7][8]. The convenience of a once-daily dosing regimen, made possible by its long elimination half-life, further solidified its role in clinical practice[15].

Conclusion

The development of levofloxacin is a classic example of rational drug design and the successful application of stereochemical principles in pharmacology. By identifying and isolating the pharmacologically active enantiomer of ofloxacin, researchers were able to deliver a more potent and refined therapeutic agent. The journey from the early quinolones to the targeted, single-isomer levofloxacin illustrates a clear progression in medicinal chemistry, resulting in an antibiotic that has had a lasting impact on the treatment of bacterial infections worldwide. This guide has provided a technical overview of this historical development, offering insight into the scientific discoveries and methodologies that were instrumental in bringing this important drug to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infectweb.com [infectweb.com]

- 4. Ofloxacin - Wikipedia [en.wikipedia.org]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Levofloxacin - Wikipedia [en.wikipedia.org]

- 9. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cumulative clinical experience from over a decade of use of levofloxacin in urinary tract infections: critical appraisal and role in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Levofloxacin, a second-generation fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

Levofloxacin's Efficacy Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a second-generation fluoroquinolone, has emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its bactericidal activity against Mycobacterium tuberculosis is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This technical guide provides an in-depth analysis of Levofloxacin's effectiveness against various M. tuberculosis strains, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and resistance detection workflows.

Data Presentation

In-Vitro Efficacy of Levofloxacin

The in-vitro activity of Levofloxacin against M. tuberculosis is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation |

| Drug-Susceptible | 0.25 - 0.5 | 0.5 - 1.0 | 0.25 - 2.0 | [1][2] |

| Isoniazid Mono-resistant | 0.5 | 1.0 | 0.25 - 2.0 | [3] |

| Multidrug-Resistant (MDR) | 0.5 - 1.0 | 1.0 - 2.0 | 0.25 - >8.0 | [4] |

| Fluoroquinolone-Resistant | 4.0 - 6.0 | >8.0 | 4.0 - >8.0 | [1][5] |

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Clinical Trial Outcomes for Levofloxacin in MDR-TB Treatment

Clinical trials have demonstrated the pivotal role of Levofloxacin in combination therapies for MDR-TB.

| Trial/Study | Regimen | Treatment Success Rate | Key Findings | Citation |

| VQUIN Trial | Levofloxacin preventive therapy | 45% reduction in risk of developing MDR-TB | Levofloxacin was effective in preventing MDR-TB in household contacts of MDR-TB patients. | [6] |

| TB-CHAMP Trial | Levofloxacin preventive therapy in children | 56% reduction in risk of MDR-TB disease | Levofloxacin was safe and effective in preventing MDR-TB in children. | [7] |

| Combined Analysis (VQUIN & TB-CHAMP) | Levofloxacin preventive therapy | 60% reduction in risk of developing MDR-TB | Combined data strengthened the evidence for Levofloxacin in preventing MDR-TB across different populations. | [7] |

| Retrospective Analysis | Levofloxacin-based vs. Ofloxacin-based for MDR-TB | 90.0% vs. 79.7% | Levofloxacin-containing regimens showed higher success rates compared to Ofloxacin-based regimens. | [2] |

| Opti-Q Trial | Dose-ranging study of Levofloxacin in MDR-TB | No significant difference in culture conversion time with higher doses | A 1000 mg daily dose was well-tolerated and achieved target exposures in most adults. Higher doses increased adverse events without improving efficacy. | [8][9][10] |

| Explorative Analysis | Levofloxacin-based vs. Moxifloxacin-based for MDR-TB | 65% overall treatment success | The Levofloxacin-based regimen had a lower failure rate and fewer adverse events compared to the Moxifloxacin-based regimen. | [11] |

Experimental Protocols

Agar Proportion Method for MIC Determination

The agar proportion method is a standardized technique for determining the susceptibility of M. tuberculosis to antimicrobial agents.[12][13]

Principle: This method involves inoculating a standardized bacterial suspension onto a solid medium (Middlebrook 7H10 or 7H11 agar) containing serial dilutions of the antimicrobial agent.[12] The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to a drug-free control.[13]

Procedure:

-

Preparation of Media: Prepare Middlebrook 7H10 or 7H11 agar plates containing twofold serial dilutions of Levofloxacin. Include a drug-free control plate.

-

Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate equivalent to a 0.5 to 1 McFarland turbidity standard.

-

Inoculation: Spread the bacterial suspension evenly onto the surface of the drug-containing and control plates.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

Interpretation: Count the number of colonies on the drug-containing plates and the control plate. The MIC is the lowest concentration of Levofloxacin that shows a colony count of less than 1% of the control plate.

BACTEC™ MGIT™ 960 System for Susceptibility Testing

The BACTEC™ MGIT™ 960 system is an automated, rapid, broth-based method for M. tuberculosis susceptibility testing.[14][15][16][17][18]

Principle: The system utilizes Mycobacteria Growth Indicator Tubes (MGIT) containing a fluorescent compound that is quenched by oxygen. As the bacteria consume oxygen during growth, the fluorescence increases, which is monitored by the instrument. The instrument compares the growth in drug-containing tubes to a drug-free growth control to determine susceptibility.[14][17]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum from a pure culture of M. tuberculosis.[14]

-

Tube Setup:

-

Label MGIT tubes for a growth control and for each drug concentration being tested.

-

Aseptically add 0.8 mL of BACTEC 960 SIRE Supplement to each tube.

-

Add 0.1 mL of the reconstituted Levofloxacin to the appropriately labeled tube.

-

Inoculate each tube with 0.5 mL of the prepared bacterial suspension.[14]

-

-

Incubation and Analysis: Place the tubes into the BACTEC MGIT 960 instrument. The instrument automatically incubates, monitors, and interprets the results, reporting the isolate as susceptible or resistant to the tested concentration of Levofloxacin.[14]

Mandatory Visualization

Signaling Pathway of Levofloxacin in Mycobacterium tuberculosis

Caption: Mechanism of action of Levofloxacin in M. tuberculosis.

Experimental Workflow for Detecting Levofloxacin Resistance Mutations

Caption: Workflow for identifying Levofloxacin resistance mutations.

Conclusion

Levofloxacin remains a cornerstone in the therapeutic arsenal against multidrug-resistant tuberculosis. Its potent bactericidal activity, coupled with a manageable safety profile, makes it an invaluable second-line agent. Understanding its mechanism of action, the genetic basis of resistance, and standardized methods for susceptibility testing are paramount for its effective clinical use and for the development of novel anti-tubercular agents. This guide provides a comprehensive overview of these critical aspects to aid researchers and clinicians in the ongoing fight against tuberculosis.

References

- 1. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Effectiveness and safety of Levofloxacin containing regimen in the treatment of Isoniazid mono-resistant pulmonary Tuberculosis: a systematic review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. pmlive.com [pmlive.com]

- 8. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. aphl.org [aphl.org]

- 13. researchgate.net [researchgate.net]

- 14. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 15. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sf.gov [sf.gov]

- 17. finddx.org [finddx.org]

- 18. Performance Evaluation of the BACTEC MGIT 960 System for Rifampin Drug-Susceptibility Testing of Mycobacterium tuberculosis Using the Current WHO Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) methods for Levofloxacin quantification.

FOR IMMEDIATE RELEASE

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Accurate Quantification of Levofloxacin in Pharmaceutical Formulations and Biological Matrices.

This document provides detailed application notes and standardized protocols for the quantitative analysis of Levofloxacin using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in the drug development and quality control sectors, ensuring reliable and reproducible results. The protocols outlined below cover a range of chromatographic conditions, offering flexibility for various laboratory setups and sample types.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and precise quantification of Levofloxacin in bulk drug, pharmaceutical dosage forms, and biological fluids is crucial for ensuring its safety, efficacy, and quality.[3] HPLC is a powerful analytical technique widely employed for this purpose due to its high sensitivity, specificity, and resolution.[1] This guide presents a selection of validated HPLC methods for the determination of Levofloxacin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various HPLC methods for Levofloxacin analysis, allowing for easy comparison of their performance characteristics.

Table 1: Chromatographic Conditions and Performance Data for Levofloxacin Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 Symmetry (4.6 x 150mm, 5µm)[4] | Inertsil ODS-3V (250 x 4.6mm, 5µm)[5] | Purospher STAR C18 (25 cm x 4.6 mm, 5 µm)[6][7] | Kinetex C18 (100 x 4.60 mm, 2.6 μm)[8] |

| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (35:65 v/v)[4] | 0.05 M Citric Acid Monohydrate & 10 ml of 1.0 M Ammonium Acetate Buffer : Acetonitrile (85:15 v/v)[5] | Methanol : Water (70:30, v/v)[6][7] | 18% Acetonitrile : 82% Triethylamine (0.5%) in water (pH 2.5)[8] |

| Flow Rate | 1.0 ml/min[4] | 1.0 ml/min[5] | 1.0 ml/min[6][7] | 0.5 ml/min[8] |

| Detection (UV) | 284 nm[4] | 293 nm[5] | 294 nm | 292 nm[8] |

| Retention Time | ~3.66 min[4] | ~11.20 min[5] | ~2.1 min[6] | Not Specified |

| Linearity Range | 10 µg/ml mentioned, but range not specified[4] | Not Specified | As low as 2 ng[6] | Not Specified |

| Correlation Coeff. | 0.995[4] | Not Specified | Not Specified | 0.99984[8] |

| LOD | Not Specified | Not Specified | 0.1 ng[6] | Not Specified |

| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |

| Accuracy (% Rec.) | 99.3 - 100.3%[4] | Not Specified | 100 ± 0.02%[6] | 98.24 - 100.04%[8] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the quantification of Levofloxacin by HPLC.

Caption: General workflow for Levofloxacin quantification by HPLC.

Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of Levofloxacin based on established and validated methods.

Protocol 1: Rapid Analysis of Levofloxacin in Bulk and Marketed Dosage Forms

This protocol is adapted from a method utilizing a C18 Symmetry column for rapid and efficient quantification.

1. Materials and Reagents

-

Levofloxacin reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Levofloxacin tablets or injection

2. Instrumentation

-

HPLC system with UV detector

-

C18 Symmetry column (4.6 x 150mm, 5µm)

-

Sonicator

-

pH meter

-

0.45 µm membrane filter

3. Chromatographic Conditions

-

Mobile Phase: Phosphate Buffer (pH 2.8) and Acetonitrile in a ratio of 35:65 (v/v).

-

Flow Rate: 1.0 ml/min

-

Column Temperature: Ambient

-

Detection Wavelength: 284 nm

-

Injection Volume: 20 µl

4. Preparation of Solutions

-

Phosphate Buffer (pH 2.8): Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a 0.05M solution. Adjust the pH to 2.8 with orthophosphoric acid.

-

Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Levofloxacin reference standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 2-12 µg/ml with the mobile phase.

-

Sample Preparation (Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Levofloxacin to a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter.

5. System Suitability

-

Inject five replicate injections of the 10 µg/ml standard solution.

-

The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

The theoretical plates for the Levofloxacin peak should be not less than 2000.

-

The tailing factor for the Levofloxacin peak should be not more than 2.0.

6. Procedure

-

Inject the blank (mobile phase) to ensure no interference.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution in duplicate.

-

Calculate the concentration of Levofloxacin in the sample using the regression equation from the calibration curve.

Protocol 2: Stability-Indicating RP-HPLC Method for Levofloxacin Injection

This protocol is based on a method designed to separate Levofloxacin from its degradation products, making it suitable for stability studies.[5]

1. Materials and Reagents

-

Levofloxacin reference standard

-

Acetonitrile (HPLC grade)

-

Citric acid monohydrate (AR grade)

-

Ammonium acetate (AR grade)

-

Water (HPLC grade)

-

Levofloxacin injection (5mg/ml)

2. Instrumentation

-

HPLC system with UV detector

-

Inertsil ODS-3V column (250 x 4.6mm, 5µm)

-

Sonicator

-

pH meter

-

0.45 µm membrane filter

3. Chromatographic Conditions

-

Mobile Phase: A mixture of 0.05 M citric acid monohydrate and 1.0 M ammonium acetate buffer, and acetonitrile in the ratio of 85:15 (v/v).[5]

-

Flow Rate: 1.0 ml/min[5]

-

Column Temperature: Ambient

-

Detection Wavelength: 293 nm[5]

-

Injection Volume: 20 µl

4. Preparation of Solutions

-

Buffer Solution: Prepare a 0.05 M solution of citric acid monohydrate and a 1.0 M solution of ammonium acetate. The final mobile phase buffer is prepared by mixing these solutions as specified in the method.[5]

-

Standard Stock Solution (200 µg/ml): Accurately weigh 20 mg of Levofloxacin reference standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

-

Sample Preparation (Injection): Dilute the Levofloxacin injection with the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter.[5]

5. System Suitability and Procedure

-

Follow the system suitability and procedural steps as outlined in Protocol 1, adapting for the specific chromatographic conditions of this method.

Protocol 3: Analysis of Levofloxacin in Biological Matrices (Aqueous Humor)

This protocol is a specialized method for the quantification of Levofloxacin in a biological matrix, demonstrating the adaptability of HPLC for pharmacokinetic studies.[8]

1. Materials and Reagents

-

Levofloxacin reference standard

-

Acetonitrile (HPLC grade)

-

Triethylamine (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Rabbit aqueous humor (or other relevant biological matrix)

2. Instrumentation

-

HPLC system with a Diode Array Detector (DAD)

-

Kinetex C18 column (100 x 4.60 mm, 2.6 μm)[8]

-

Microcentrifuge

3. Chromatographic Conditions

-

Mobile Phase: A mixture of 18% acetonitrile and 82% triethylamine (0.5%) in water, with the pH adjusted to 2.5 with orthophosphoric acid.[8]

-

Flow Rate: 0.5 ml/min[8]

-

Column Temperature: 40°C[8]

-

Detection Wavelength: 292 nm[8]

-

Injection Volume: 10 µl

4. Sample Preparation (Protein Precipitation)

-

To 100 µL of aqueous humor, add 100 µL of the mobile phase.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Collect the supernatant and inject it into the HPLC system.

5. Calibration and Quantification

-

Prepare calibration standards by spiking known concentrations of Levofloxacin into the blank biological matrix.

-

Process the spiked standards using the same protein precipitation method as the samples.

-

Generate a calibration curve and determine the concentration of Levofloxacin in the unknown samples.

Logical Relationship Diagram

Caption: Factors influencing the selection of an appropriate HPLC method.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. ijpsr.com [ijpsr.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. jetir.org [jetir.org]

- 5. abap.co.in [abap.co.in]

- 6. jsirjournal.com [jsirjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

Development of a validated UPLC method for Levofloxacin analysis.

An Application Note and Protocol for the Validated UPLC Analysis of Levofloxacin

Abstract

This document details a validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate quantification of Levofloxacin in pharmaceutical dosage forms. The isocratic reverse-phase method provides a short runtime, making it suitable for high-throughput analysis in quality control and research settings. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for determining its content in pharmaceutical formulations, ensuring product quality and therapeutic efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption.[1] This application note provides a comprehensive protocol for a stability-indicating UPLC method developed and validated for the analysis of Levofloxacin hemihydrate.[3][4] The method is capable of separating Levofloxacin from its degradation products, confirming its utility for stability studies.[5][6]

Instrumentation and Materials

-

Instrumentation: UPLC system with a photodiode array (PDA) detector or UV detector.

-

Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[3][4]

-

Chemicals and Reagents:

Chromatographic Conditions

The UPLC system is configured with the following parameters for the analysis of Levofloxacin.

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Buffer (23:77 v/v)* |

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[3][4] |

| Flow Rate | 0.400 mL/min[3][4] |

| Detection Wavelength | 294 nm[3][4] |

| Column Temperature | 40°C[7] |

| Injection Volume | 2 µL[1] |

| Run Time | 4 minutes[3][4] |

*Buffer Preparation: 20 mM KH2PO4 with 1 mL of Triethylamine per liter of water, with the pH adjusted to 2.5 using orthophosphoric acid.[3][4]

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (500 µg/mL): Accurately weigh 25 mg of Levofloxacin hemihydrate reference standard and transfer it to a 50 mL volumetric flask.[3] Add approximately 25 mL of water and sonicate for 10 minutes to dissolve.[3] Make up the volume to the mark with water.[3]

-

Working Standard Solution (50 µg/mL): Transfer 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[3]

Preparation of Sample Solutions (from Tablets)

-

Weigh and crush at least 20 tablets to obtain a fine, homogeneous powder.[2]

-

Transfer a quantity of the powder equivalent to 25 mg of Levofloxacin into a 50 mL volumetric flask.[3]

-

Add about 25 mL of water, shake for 10 minutes, and sonicate for 15 minutes.[3]

-

Allow the solution to cool to room temperature and filter it through a suitable filter paper (e.g., Whatman No. 41).[3]

-

Make up the volume of the combined filtrate to the 50 mL mark with water to create a sample stock solution (500 µg/mL).[3]

-

Transfer 5 mL of this sample stock solution to a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 50 µg/mL.[3]

Method Validation Protocols & Results

The developed method was validated according to ICH guidelines.[3][6]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | NMT 2.0 | 1.25[2] |

| Theoretical Plates | NLT 2000 | 11957[2] |

| % RSD of Peak Area | NMT 2.0% (for 6 injections) | < 1.0% |

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Levofloxacin.[3][6] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][4]

Protocol:

-

Acid Hydrolysis: Reflux with 5.0 M HCl for 12 hours.[6]

-

Base Hydrolysis: Reflux with 5.0 M NaOH for 12 hours.[6]

-

Oxidative Degradation: Treat with 30% H2O2 for 5 minutes in a water bath.[6]

-

Thermal Degradation: Expose to heat at 105°C for 72 hours.[6]

-

Photolytic Degradation: Expose to UV light as per ICH Q1B guidelines.[6]

In all stress conditions, degradation products did not interfere with the main Levofloxacin peak, proving the method's specificity.[3][5]

Linearity

The linearity of the method was evaluated over a concentration range of 0.5–80 µg/mL.[3][4]

| Parameter | Result |

| Concentration Range | 0.5–80 µg/mL[3][4] |

| Correlation Coefficient (r²) | > 0.999[3] |

Accuracy (Recovery)

Accuracy was determined by the percent recovery of known amounts of Levofloxacin spiked into a placebo matrix. The study was performed at three concentration levels.

| Concentration Level | % Recovery |

| 80% | 99.77% - 101.55%[3][4] |

| 100% | 99.77% - 101.55%[3][4] |

| 120% | 99.77% - 101.55%[3][4] |

The percentage RSD for replicate sets was less than 2%, indicating high accuracy.[3]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

| Precision Type | Parameter | Result |

| Repeatability (Intra-day) | % RSD | < 2% |

| Intermediate Precision (Inter-day) | % RSD | < 2% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.1 µg/mL[3][4] |

| LOQ | 0.5 µg/mL[3][4] |

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the method parameters.

| Parameter Varied | Result |

| Flow Rate (± 0.04 mL/min) | No significant impact on results |

| Mobile Phase Composition (± 2%) | No significant impact on results |

| pH of Buffer (± 0.2) | No significant impact on results |

The method remained unaffected by these minor changes, demonstrating its reliability for routine use.[3]

Workflow Visualization

The following diagram illustrates the overall workflow for the development and validation of the Levofloxacin UPLC method.

Workflow for UPLC Method Development and Validation.

Conclusion

A simple, rapid, sensitive, and reliable stability-indicating UPLC method for the quantitative analysis of Levofloxacin in pharmaceutical tablets has been successfully developed and validated.[3][4] The method's short run time of 4 minutes allows for efficient analysis, making it highly suitable for routine quality control testing and stability studies. The validation results confirm that the method is accurate, precise, and robust, adhering to the standards set by ICH guidelines.

References

Application Notes & Protocols for the Determination of Levofloxacin Concentration by UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable quantification of Levofloxacin in bulk drug substances and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for this purpose.[4][5] This document provides detailed application notes and protocols for the determination of Levofloxacin concentration using UV-Vis spectrophotometry, based on established and validated methods.

Principle

The method is based on the principle that Levofloxacin exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This absorbance is directly proportional to the concentration of the drug in a solution, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined by comparing it to a standard calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various validated UV-Vis spectrophotometric methods for Levofloxacin determination.

Table 1: Wavelength of Maximum Absorbance (λmax) and Linearity Range

| Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 0.1M HCl | 290 | 0.25 - 12.0 | 0.999 | [4] |

| 0.1N HCl | 293 | 3 - 7 | Not Specified | [1] |

| Distilled Water | 320 | 2 - 10 | 0.9997 | [6] |

| Water | 288 | 2 - 10 | 0.9999 | [2] |

| Methanol | 298 | 3.0 - 8.0 | 0.9999 | [7] |

| Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0 - 12.0 | 0.9998 | [5] |

| 0.1N NaOH | 288 | 2 - 12 | 0.999 | [8] |

| Ethanol | 299.15 | 8.0 - 160.0 | 0.9994 | [9] |

| Phosphate Buffered Saline (PBS) | 287 | Not Specified | Not Specified | [10] |

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Solvent/Diluent | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Distilled Water | 0.0365 | 0.1108 | [6] |

| Methanol | 0.08 | 0.25 | [7] |

| Water:Methanol:Acetonitrile (9:0.5:0.5) | 0.021 | 0.064 | [5] |

| Water | 0.087 | 0.164 | [2] |

| 0.1N NaOH | 0.087 | 0.164 | [8] |

| Ethanol | 2.3 | 6.1 | [9] |

Experimental Protocols

Below are detailed methodologies for the determination of Levofloxacin concentration. Researchers should select the most appropriate method based on available solvents and instrumentation.

Protocol 1: Using 0.1M Hydrochloric Acid

This protocol is adapted from a study that demonstrated good linearity and accuracy.[4]

1. Materials and Reagents:

-

Levofloxacin reference standard

-

Hydrochloric acid (HCl), concentrated

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 10 mL)

-

Pipettes

2. Preparation of 0.1M HCl:

-

Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1 L volumetric flask.

-

Dilute to the mark with distilled water and mix well.

3. Preparation of Standard Stock Solution (50 µg/mL):

-

Accurately weigh 5 mg of Levofloxacin reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with 0.1M HCl. This is the stock solution.[4]

4. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with 0.1M HCl to obtain concentrations in the range of 0.25 - 12.0 µg/mL.[4] For example, to prepare a 5 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1M HCl.

5. Sample Preparation (from Tablets):

-

Weigh and finely powder at least 20 tablets to get a homogenous mixture.[7]

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Levofloxacin and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of 0.1M HCl and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with 0.1M HCl and mix well.

-

Filter the solution through a suitable filter paper.

-

Further dilute the filtrate with 0.1M HCl to obtain a final concentration within the calibration range.

6. Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

-

Use 0.1M HCl as the blank.

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the working standard solutions. The reported λmax is 290 nm.[4]

-

Measure the absorbance of all standard and sample solutions at the determined λmax.

7. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of Levofloxacin in the sample solution from the linear regression equation of the calibration curve.

-

Calculate the amount of Levofloxacin in the original dosage form.

Protocol 2: Using Distilled Water

This protocol provides a simpler and more environmentally friendly option using distilled water as the solvent.[6]

1. Materials and Reagents:

-

Levofloxacin reference standard

-

Distilled water

-

Volumetric flasks (100 mL, 10 mL)

-

Pipettes

2. Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Levofloxacin reference standard and transfer it to a 100 mL volumetric flask.[6]

-

Dissolve and dilute to the mark with distilled water.[6]

3. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with distilled water to obtain concentrations in the range of 2 - 10 µg/mL.[6]

4. Sample Preparation (from Bulk Drug):

-

Prepare a sample solution in the same manner as the standard stock solution.

-

Dilute the sample solution with distilled water to a final concentration within the calibration range.

5. Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

-

Use distilled water as the blank.

-

Determine the λmax. The reported λmax is 320 nm.[6]

-

Measure the absorbance of all standard and sample solutions at 320 nm.[6]

6. Data Analysis:

-

Follow the same data analysis procedure as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the Beer-Lambert Law.

Caption: Experimental workflow for Levofloxacin quantification.

References

- 1. researcherslinks.com [researcherslinks.com]

- 2. ijsr.net [ijsr.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. scielo.br [scielo.br]

- 8. ijpsr.com [ijpsr.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Application of Levofloxacin in the Treatment of Community-Acquired Pneumonia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the management of community-acquired pneumonia (CAP). Its broad spectrum of activity against typical and atypical respiratory pathogens, favorable pharmacokinetic and pharmacodynamic profiles, and established clinical efficacy make it a critical agent in both outpatient and inpatient settings. These application notes provide a comprehensive overview of the use of levofloxacin in CAP, including its mechanism of action, clinical efficacy, and detailed experimental protocols for its evaluation.

Application Notes

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA, while topoisomerase IV is necessary for the separation of replicated chromosomal DNA into the respective daughter cells during cell division.[2] By targeting these enzymes, levofloxacin disrupts bacterial DNA synthesis, leading to rapid cell death.[1] This dual-targeting mechanism contributes to its potent activity and may reduce the likelihood of resistance development.

Spectrum of Activity

Levofloxacin demonstrates excellent in vitro activity against a wide range of pathogens implicated in CAP, including:

-

Gram-positive bacteria: Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (methicillin-susceptible strains).[3]

-

Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae.[4]

-

Atypical pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella pneumophila.[5]

Clinical Efficacy

Numerous clinical trials have established the high efficacy of levofloxacin in the treatment of CAP. High-dose, short-course therapy (750 mg once daily for 5 days) has been shown to be as effective as longer courses of lower doses (500 mg once daily for 7-14 days), with the potential for improved patient compliance and a lower risk of resistance emergence.[6][7][8]

Clinical success rates for levofloxacin in treating CAP are consistently high, often exceeding 90%.[9][10] In studies comparing levofloxacin to other standard-of-care antibiotics for CAP, such as beta-lactams and macrolides, levofloxacin has demonstrated comparable or superior efficacy.[11]

Pharmacokinetics and Pharmacodynamics